molecular formula C5H7ClN2 B109527 4-(2-chloroethyl)-1H-imidazole CAS No. 13518-55-3

4-(2-chloroethyl)-1H-imidazole

Cat. No. B109527
CAS RN: 13518-55-3
M. Wt: 130.57 g/mol
InChI Key: LJBSKUABXVDRGS-UHFFFAOYSA-N
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Description

Imidazole is a heterocyclic compound and it’s a part of many important biologically active compounds. The chloroethyl group in “4-(2-chloroethyl)-1H-imidazole” could potentially make this compound reactive .


Molecular Structure Analysis

The molecular structure of “4-(2-chloroethyl)-1H-imidazole” would consist of an imidazole ring with a 2-chloroethyl group attached to one of the carbon atoms. The exact structure and properties would depend on the specific location and orientation of this group .


Chemical Reactions Analysis

As a chloroethyl compound, “4-(2-chloroethyl)-1H-imidazole” could potentially undergo reactions typical of alkyl halides, such as substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-chloroethyl)-1H-imidazole” would depend on its exact structure. As a chloroethyl compound, it would likely be relatively non-polar and could potentially have some degree of water solubility .

Scientific Research Applications

  • Pharmaceuticals

    • MOC is used as an intermediate for the synthesis of various pharmaceuticals such as floredil, morinamide, nimorazole, and pholcodine .
  • Agrochemicals

    • MOC is also used as an intermediate in the synthesis of agrochemicals .
  • Dyestuff Intermediates

    • MOC is used in the production of dyestuff intermediates .
  • Polymers

    • Compounds like “4-(2-chloroethyl)-1H-imidazole” could potentially be used in the synthesis of cyclic polymers . These polymers have unique physical properties and self-assembly behavior, which make them useful in various fields such as drug and gene delivery and surface functionalization .
  • Coatings

    • Similar compounds have been used as flame retardants in paint and coating manufacturing . They could potentially be used in the production of coatings with specific properties.
  • Adhesives

    • Acrylate polymers, which could potentially be synthesized using compounds like “4-(2-chloroethyl)-1H-imidazole”, are commonly used in adhesives .
  • Cosmetics

    • Similar compounds have been used in the cosmetics industry . They could potentially be used in the production of various cosmetic products.
  • Textiles

    • Compounds like “4-(2-chloroethyl)-1H-imidazole” could potentially be used in the textile industry . For example, they could be used in the production of protective fabrics or in the cationization of cotton .

Future Directions

The study of imidazole and its derivatives is a rich field with many potential applications in medicine and other areas. Future research could explore the properties and potential uses of “4-(2-chloroethyl)-1H-imidazole” and similar compounds .

properties

IUPAC Name

5-(2-chloroethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c6-2-1-5-3-7-4-8-5/h3-4H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBSKUABXVDRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80330256
Record name 4-(2-chloroethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chloroethyl)-1H-imidazole

CAS RN

13518-55-3
Record name 4-(2-chloroethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
CR Ganellin, A Fkyerat, B Bang-Andersen… - Journal of medicinal …, 1996 - ACS Publications
[[(4-Nitrophenyl)X]alkyl]imidazole isosteres (where X = NH, S, CH 2 S, O) of previously described [[(5-nitropyrid-2-yl)X]ethyl]imidazoles (where X = NH, S) have been synthesized and …
Number of citations: 60 pubs.acs.org
N Pelloux-Léon, A Fkyerat, A Piripitsi… - Journal of medicinal …, 2004 - ACS Publications
4-(3-Aryloxypropyl)-1H-imidazoles, which possess a meta-positioned substituent in the aryl ring, have been synthesized and tested for activity at histamine H 3 receptors. The …
Number of citations: 12 pubs.acs.org
A Sasse, X Ligneau, B Sadek, S Elz… - Archiv der …, 2001 - Wiley Online Library
Para‐substituted aromatic ethers with benzophenone or related structural elements and a 3‐(1H‐imidazol‐4‐yl)propyloxy moiety were prepared by Mitsunobu‐type ether synthesis or S …
Number of citations: 30 onlinelibrary.wiley.com
S Elz, K Kramer, HH Pertz, H Detert… - Journal of medicinal …, 2000 - ACS Publications
Histaprodifens: Synthesis, Pharmacological in Vitro Evaluation, and Molecular Modeling of a New Class of Highly Active and Selective Histamine H1-Receptor Agonists | Journal of …
Number of citations: 89 pubs.acs.org
JR Bagley, SA Thomas, FG Rudo… - Journal of medicinal …, 1991 - ACS Publications
A series of new l-(heterocyclyalkyl)-4-(propionanilido)-4-piperidinyl methyl esters andmethylene methyl ethers have been synthesized andpharmacologically evaluated. In the mouse hot…
Number of citations: 41 pubs.acs.org
이학 - 2017 - s-space.snu.ac.kr
Chapter 1. Poly (4-vinylimidazolium) iodides: a highly recyclable organocatalyst precursor for benzoin condensation reaction The development of highly efficient, recyclable poly (4-…
Number of citations: 0 s-space.snu.ac.kr

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